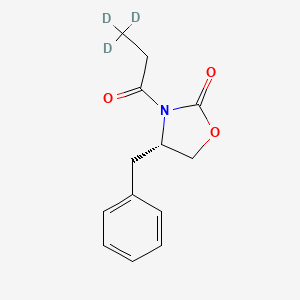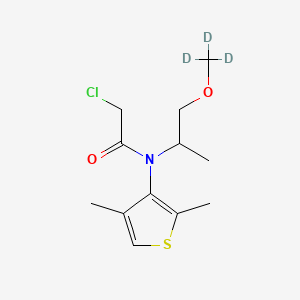![molecular formula C20H21F4N5O4 B587749 2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate CAS No. 928201-45-0](/img/structure/B587749.png)
2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C20H21F4N5O4 and its molecular weight is 471.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A novel and efficient one-pot synthesis method of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles, involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate, was developed. This method also facilitates the formation of piperidinium salts of pyrimidinones when piperidine is included in the reaction. The study utilized X-ray crystallography to confirm self-assembly and H-bonding in these compounds (Bararjanian et al., 2010).
Pharmaceutical Research
- Research identified a compound structurally related to 2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile as a potent and orally active DPP-4 inhibitor. This compound showed excellent selectivity against related peptidases, a good pharmacokinetic profile, and significant in vivo efficacy in animal models without safety concerns (Nishio et al., 2011).
Chemical Structure and Bonding
- Studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors revealed insights into the molecular structure and bonding characteristics of compounds with elements similar to 2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile. The research emphasized the importance of dihedral angles and distances between atoms for understanding molecular interactions (Li et al., 2005).
Antimicrobial and Antifungal Screening
- Synthesized derivatives of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile, which share structural similarities with the compound , were screened for antibacterial and antifungal activities. The study found significant biological activity against various microorganisms, highlighting the potential of such compounds in antimicrobial applications (Suresh et al., 2016).
Cancer Research
- Novel fluoro-substituted benzo[b]pyran compounds, structurally related to the compound , demonstrated significant anti-lung cancer activity. The study focused on synthesizing various derivatives and testing their effectiveness against different human cancer cell lines (Hammam et al., 2005).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
This suggests that Trelagliptin Trifluoroacetic Acid Salt may have similar pharmacokinetic properties, providing long-lasting effects and potentially improving patient compliance due to less frequent dosing .
Result of Action
The molecular effect of Trelagliptin Trifluoroacetic Acid Salt is the inhibition of DPP-4, leading to increased levels of active incretin hormones . On a cellular level, this results in increased insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels . In a clinical setting, Trelagliptin Trifluoroacetic Acid Salt has shown efficacy in improving glycemic control in patients with type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trelagliptin Trifluoroacetic Acid Salt. It is known that Trifluoroacetic acid and its salts are highly soluble and have been detected in various environmental settings, including rain, fog, and water bodies Therefore, environmental factors such as pH, temperature, and the presence of other substances could potentially influence the stability and efficacy of Trelagliptin Trifluoroacetic Acid Salt
properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7)/t15-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRCIXKRLHWPJO-XFULWGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678830 |
Source


|
| Record name | Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928201-45-0 |
Source


|
| Record name | Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)







![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)



